molecular formula C6H2BrIN2 B2355705 6-Bromo-4-iodonicotinonitrile CAS No. 1061357-87-6

6-Bromo-4-iodonicotinonitrile

Cat. No. B2355705
CAS RN: 1061357-87-6
M. Wt: 308.904
InChI Key: XRYHZBZDOHCKFJ-UHFFFAOYSA-N
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Description

6-Bromo-4-iodonicotinonitrile (BINIBN) is a chemical compound used in various scientific experiments due to its unique properties. It has the molecular formula C6H2BrIN2 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-iodonicotinonitrile is represented by the InChI code 1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H . The molecular weight of the compound is 308.9 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 308.9 .

Scientific Research Applications

Microbial Degradation of Benzonitrile Herbicides

  • Overview : The degradation of structurally related benzonitrile herbicides, including bromoxynil and ioxynil, is a key environmental concern. This study reviews the microbial degradation of these herbicides, focusing on degradation rates, pathways, persistent metabolites, and the diversity of involved organisms (Holtze et al., 2008).

Electrochemical Oxidation of Bromoaniline and Iodoaniline

  • Electrochemistry : This study examines the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into their behavior under electrochemical conditions, which can be relevant for 6-Bromo-4-iodonicotinonitrile (Kádár et al., 2001).

Synthesis of Bromo-Iodo Compounds

  • Synthesis Techniques : Research on the synthesis of various bromo- and iodo-substituted compounds can provide insights into methods that might be applicable to 6-Bromo-4-iodonicotinonitrile. Studies explore efficient synthesis methods with high yields and simplicity in procedure (Pelter et al., 2004).

Molecular Structure Analysis

  • Structural Insights : Studies on compounds like 4-bromo-2,6-dichlorobenzonitrile provide a deeper understanding of the molecular structure and crystal packing, which could be relevant for understanding 6-Bromo-4-iodonicotinonitrile (Britton, 1997).

Electrosynthesis Using Bromo and Iodo Substrates

  • Catalytic Reduction : The study of electrosynthesis using bromo- and iodo-substrates, like in the case of nickel(I) salen acting as a catalyst, offers insights into the chemical behavior of such compounds in catalytic processes (Mubarak & Peters, 1992).

Applications in Photodegradation and Photosensitivity

  • Photodegradation Studies : Understanding the photodegradation processes of bromo- and iodo-substituted compounds can provide insights into the environmental impact and stability of 6-Bromo-4-iodonicotinonitrile (Ibrahim et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, and eye protection, and rinsing cautiously with water in case of contact with eyes .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.

properties

IUPAC Name

6-bromo-4-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHZBZDOHCKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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